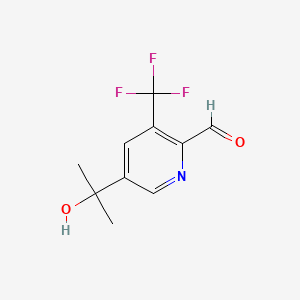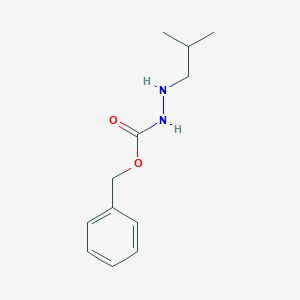
5-Bromo-1,7-naphthyridine-8-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1,7-naphthyridine-8-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,7-naphthyridine-8-carbonitrile typically involves the bromination of 1,7-naphthyridine-8-carbonitrile. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1,7-naphthyridine-8-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Applications De Recherche Scientifique
5-Bromo-1,7-naphthyridine-8-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Material Science:
Mécanisme D'action
The mechanism of action of 5-Bromo-1,7-naphthyridine-8-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives and the context of its use. For example, in medicinal chemistry, its derivatives may inhibit certain enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
1,5-Naphthyridine Derivatives: These compounds also have a similar core structure but with different substitution patterns.
Uniqueness
5-Bromo-1,7-naphthyridine-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and nitrile groups make it a versatile intermediate for further functionalization and the synthesis of diverse derivatives.
Propriétés
Formule moléculaire |
C9H4BrN3 |
|---|---|
Poids moléculaire |
234.05 g/mol |
Nom IUPAC |
5-bromo-1,7-naphthyridine-8-carbonitrile |
InChI |
InChI=1S/C9H4BrN3/c10-7-5-13-8(4-11)9-6(7)2-1-3-12-9/h1-3,5H |
Clé InChI |
OXZSUNXDOWXIIP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=NC=C2Br)C#N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13919588.png)






![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)

![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)



